Arsenosiloxane I

Description

Evolution of Organoarsenic and Organosilicon Chemistry

The development of arsenosiloxane chemistry is rooted in the independent but parallel evolution of organoarsenic and organosilicon chemistry.

Organoarsenic chemistry, the study of compounds with carbon-arsenic bonds, has a long and significant history. wikipedia.org One of the earliest synthetic organometallic compounds reported was the foul-smelling cacodyl (B8556844) in 1760. wikipedia.orgrsc.org This field gained further prominence with the development of Salvarsan, an early pharmaceutical that earned Paul Ehrlich a Nobel Prize. wikipedia.org Organoarsenic compounds have been explored for various applications, including as insecticides, herbicides, and fungicides, though their use has declined due to environmental and health concerns. wikipedia.org

Organosilicon chemistry, which focuses on compounds with carbon-silicon bonds, began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgnumberanalytics.com The field was significantly advanced by Frederic Kipping in the early 20th century, who synthesized a wide array of organosilicon compounds and coined the term "silicone." wikipedia.orgsbfchem.com The commercial production of silicone polymers, pioneered by James Franklin Hyde in 1940, revolutionized numerous industries due to their high thermal stability, water repellency, and electrical insulation properties. sbfchem.com

The convergence of these two fields led to the exploration of hybrid compounds, the arsenosiloxanes, which sought to combine the functionalities of both arsenic and silicon-based materials.

Nomenclature and Classification of Arsenosiloxane Systems

Compounds containing As-O-Si bonds are generally termed "arsenosilicates" or "arsenosiloxanes." semanticscholar.org A more specific nomenclature is often employed based on the oxidation state of the arsenic atom.

Arsenosiloxanes are classified based on the oxidation state of the arsenic atom, which is typically either +3 or +5. rsc.org Compounds containing arsenic in the +3 oxidation state are referred to as "silyl arsenites," while those with arsenic in the +5 oxidation state are known as "silyl arsenates." semanticscholar.org The geometry around the arsenic atom differs accordingly, with As(III) compounds often exhibiting a trigonal pyramidal geometry. vulcanchem.com

The synthesis of Arsenic(V) arsenosiloxanes, such as tris(trialkylsilyl) arsenates(V), can be achieved through reactions of silver arsenate(V) with chlorotrialkylsilanes or from arsenic acid and hexaalkyldisilazanes. researchgate.netresearchgate.net For instance, while the triethylsilyl ester is stable, the trimethylsilyl (B98337) ester can undergo condensation to form hexamethyldisiloxane (B120664) and trimethylsilylpolyarsenates(V). researchgate.netresearchgate.net The synthesis of Arsenic(III) arsenosiloxanes, like tris(trimethylsilyl) arsenite(III), can be accomplished by reacting arsenic trichloride (B1173362) (AsCl3) with sodium trimethylsilanolate (NaOSiMe3). researchgate.netresearchgate.net

A significant portion of arsenosiloxane research has focused on the synthesis and characterization of cyclic and cage-structured compounds. semanticscholar.org These complex architectures are often formed through condensation reactions. An example of a cage-structured arsenosiloxane is the compound [As(OSiPh2O)3As]. semanticscholar.org The structural details of these molecules are often elucidated using X-ray crystallography. For instance, the crystal structure of tetrakis(trimethylsilyl) diarsenate(V) reveals centrosymmetrical dimers with two edge-sharing AsO6 octahedra bridged by two AsO4 tetrahedra. researchgate.netresearchgate.net

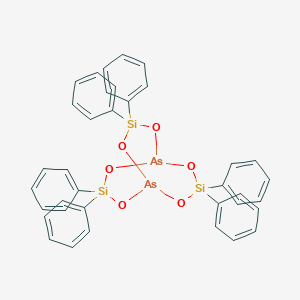

Arsenosiloxane I, with the chemical name 3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane, is a prime example of a cage-structured arsenosiloxane. chemindex.com Its structure is a cyclic triester of diphenylsilanediol (B146891) and arsenic acid. chembuyersguide.com

Beyond discrete cyclic and cage compounds, research has also explored the formation of polymeric and oligomeric arsenosiloxanes. archive.org These materials were investigated for their potential as high-temperature stable polymers. archive.org However, in many instances, the resulting products were found to be telomers with a limited number of repeating units rather than high molecular weight polymers. archive.org The synthesis of these larger structures often involves the condensation of functionally substituted organosilicon and organoarsenic precursors. vdoc.pub

Historical Context of Arsenosiloxane Research

The investigation of arsenosiloxanes appears to have gained traction as part of a broader interest in inorganic and organometallic polymers with high-temperature stability. Conferences in the late 1950s and early 1960s highlighted research into various metallosiloxane polymers, including those containing arsenic, aluminum, and tin. dtic.mil While the stability of some of these polymers was good, achieving high molecular weights proved to be a significant challenge. dtic.mil

Early work by researchers such as Hubert Schmidbaur and his colleagues in the early 1990s systematically investigated the formation and decomposition of trialkylsilyl arsenates and arsenites, contributing significantly to the fundamental understanding of arsenosiloxane chemistry. l-i-c.org Their work included the synthesis and structural characterization of various arsenosiloxane compounds. researchgate.netresearchgate.net

Detailed Research Findings

This compound

| Property | Value | Source |

| CAS Number | 18891-54-8 | chemindex.com |

| Molecular Formula | C36H30As2O6Si3 | chemindex.com |

| Molecular Weight | 792.7195 g/mol | chemindex.com |

| Synonyms | DIPHENYLSILANEDIOL-ARSENIC ACID CYCLIC TRIESTER; 3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane | chemindex.com |

| Physical State | White crystalline powder | chembuyersguide.com |

| Melting Point | 194-195 °C | chembuyersguide.com |

| Boiling Point | 640.5 °C at 760 mmHg | chemindex.com |

| Flash Point | 275.2 °C | chemindex.com |

| Vapor Pressure | 1.34E-15 mmHg at 25 °C | chemindex.com |

| Application | Arsenic dopant | chembuyersguide.com |

Structure

2D Structure

Properties

IUPAC Name |

3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30As2O6Si3/c1-7-19-31(20-8-1)45(32-21-9-2-10-22-32)39-37-41-46(33-23-11-3-12-24-33,34-25-13-4-14-26-34)42-38(40-45)44-47(43-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISNDSYSGXYCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(O[As]3O[Si](O[As](O2)O[Si](O3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30As2O6Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100472 | |

| Record name | Arsenosiloxane I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18891-54-8 | |

| Record name | Arsenosiloxane I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Arsenosiloxane Compounds

Preparation of Arsenosiloxane Precursors

The synthesis of stable and reactive precursors is a foundational aspect of arsenosiloxane chemistry. Silyl (B83357) arsenites and silyl arsenates serve as crucial building blocks for constructing more complex arsenosiloxane structures.

Silyl arsenites are trivalent arsenic compounds that have been extensively studied as precursors for arsenosiloxanes. A primary method for their synthesis involves the reaction of arsenic(III) oxide (As₂O₃) with a silylating agent, such as hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃) or hexamethyldisilazane (B44280) ([(CH₃)₃Si]₂NH). The reaction with hexamethyldisiloxane, for example, yields tris(trimethylsilyl) arsenite ([(CH₃)₃SiO]₃As), a key starting material. This reaction is typically carried out at elevated temperatures, and the product is a distillable liquid. Another approach involves the reaction between arsenic trichloride (B1173362) (AsCl₃) and sodium silanolates.

Key Synthetic Reactions for Silyl Arsenites

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| Arsenic(III) oxide (As₂O₃) | Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) | Tris(trimethylsilyl) arsenite ([(CH₃)₃SiO]₃As) | Heating |

| Diarsenic trioxide (As₂O₃) | Hexamethyldisilazane ([(CH₃)₃Si]₂NH) | Tris(trimethylsilyl) arsenite ([(CH₃)₃SiO]₃As) | Not specified |

Silyl arsenates, which are pentavalent arsenic compounds, also function as important precursors. Their synthesis often starts from arsenic(V) oxide (As₂O₅). The reaction of arsenic(V) oxide with hexamethyldisiloxane can produce tris(trimethylsilyl) arsenate ([(CH₃)₃SiO]₃AsO). This process may require the presence of a catalyst to proceed efficiently. An alternative synthesis route is the oxidation of silyl arsenites. For instance, tris(trimethylsilyl) arsenite can be oxidized to tris(trimethylsilyl) arsenate using suitable oxidizing agents.

Key Synthetic Reactions for Silyl Arsenates

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| Arsenic(V) oxide (As₂O₅) | Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) | Tris(trimethylsilyl) arsenate ([(CH₃)₃SiO]₃AsO) | Catalytic amounts of H₂SO₄ |

Direct Synthesis Approaches

Direct synthesis methods aim to form the As-O-Si bond without necessarily isolating the silyl arsenite or arsenate precursors. These techniques are often more atom-economical and can provide more direct access to the target arsenosiloxane structures.

Condensation reactions are a fundamental approach to forming the As-O-Si linkage. These reactions typically involve the elimination of a small molecule, such as water. A classic example is the reaction between an arsenic acid or its derivatives and a silanol (B1196071) (R₃SiOH). For instance, arsenous acid (H₃AsO₃) can react with a trialkylsilanol to form an arsenosiloxane, with the elimination of water. The specific structure of the resulting arsenosiloxane can be influenced by the stoichiometry of the reactants and the reaction conditions.

The reaction between arsenic halides and various silicon-containing species with oxygen ligands is a versatile method for creating As-O-Si bonds. Arsenic trichloride (AsCl₃) is a common starting material and can react with silanols (R₃SiOH) or their alkali metal salts, silanolates (R₃SiOM, where M is an alkali metal). The reaction with a silanol proceeds with the elimination of hydrogen chloride (HCl), while the reaction with a silanolate results in the formation of an alkali metal halide salt as a byproduct. These reactions provide a direct pathway to arsenosiloxanes with varying degrees of substitution at the silicon and arsenic centers.

Disilazanes, particularly hexamethyldisilazane ([(CH₃)₃Si]₂NH), have emerged as effective reagents for the synthesis of arsenosiloxanes. They can react with arsenic oxides, such as arsenic(III) oxide, to form silyl arsenites, which can then be used to build arsenosiloxane chains. The driving force for this reaction is the formation of volatile ammonia (B1221849) (NH₃). The use of disilazanes offers a clean reaction pathway, as the primary byproduct is easily removed from the reaction mixture. This method is particularly valuable for the synthesis of silyl arsenites under relatively mild conditions.

Strategies for Specific Arsenic Oxidation States

The properties and reactivity of arsinosiloxanes are highly dependent on the oxidation state of the arsenic atom. Therefore, controlled synthesis methods are employed to selectively produce compounds with arsenic in either the +3 or +5 oxidation state.

The synthesis of arsinosiloxane systems featuring arsenic in the +3 oxidation state often starts with arsenic(III) precursors. A common precursor is arsenic trichloride (AsCl₃), which can be prepared by treating arsenic(III) oxide (As₂O₃) with hydrogen chloride. wikipedia.orgwikipedia.org Another method involves the reaction of arsenic(III) oxide with thionyl chloride. wikipedia.org Arsenic triiodide (AsI₃) also serves as a valuable starting material, offering advantages such as lower toxicity and greater stability in air compared to arsenic trichloride. scielo.br

The core of the synthesis involves the reaction of these arsenic(III) halides with organosilanols, such as trimethylsilanol (B90980) ((CH₃)₃SiOH) or diphenylsilanediol (B146891) ((C₆H₅)₂Si(OH)₂). The reaction proceeds via the elimination of a hydrogen halide, forming the As-O-Si bond. For instance, the reaction between arsenic trichloride and three equivalents of a silanol would yield a tris(siloxy)arsine.

A key aspect of synthesizing As(III) systems is preventing oxidation to the more stable As(V) state. This is typically achieved by carrying out the reactions under an inert atmosphere, such as nitrogen or argon, and using deoxygenated solvents. The choice of reactants and reaction conditions is critical to favor the formation of the desired As(III) arsinosiloxane. The reaction of sodium arsenite with glutathione (B108866) (GSH) in solution has been shown to form an As(SG)₃ complex, demonstrating the affinity of As(III) for thiol groups. nih.gov

Table 1: Key Precursors for Arsenic(III) Arsinosiloxane Synthesis

| Precursor | Formula | Key Features |

|---|---|---|

| Arsenic Trichloride | AsCl₃ | Highly reactive, common starting material. wikipedia.org |

| Arsenic Triiodide | AsI₃ | Less toxic and more air-stable than AsCl₃. scielo.br |

The synthesis of arsinosiloxanes with arsenic in the +5 oxidation state typically involves starting with pentavalent arsenic compounds. Arsenic pentoxide (As₂O₅) and arsenic acid (H₃AsO₄) are common precursors. nih.gov The reaction of these compounds with silanols can lead to the formation of arsenate esters of silanols, which are analogous to phosphate (B84403) esters.

An alternative approach involves the controlled oxidation of pre-formed As(III) arsinosiloxanes. Oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxides can be used. However, this method requires careful control to avoid cleavage of the As-O-Si bond. The reaction of arsenate with glutathione has been observed to initially oxidize glutathione, and under certain molar ratios, can lead to the formation of arsenic-glutathione complexes. nih.gov

Recent research has also explored the synthesis of arsenic-containing lipids with As(V), highlighting the interest in this oxidation state. nih.gov The synthesis of molecularly imprinted polymers for the selective adsorption of As(V) has also been developed, indicating methods to selectively interact with pentavalent arsenic. mdpi.com

Table 2: Common Precursors for Arsenic(V) Arsinosiloxane Synthesis

| Precursor | Formula | Key Features |

|---|---|---|

| Arsenic Pentoxide | As₂O₅ | A common starting material for As(V) compounds. nih.gov |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity and stereoselectivity are crucial concepts in the synthesis of complex molecules, including arsinosiloxanes, as they determine the specific arrangement of atoms and functional groups in the final product. egrassbcollege.ac.in

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.com In the context of arsinosiloxane synthesis, this could involve the selective reaction of an arsenic precursor with a specific hydroxyl group on a polyfunctional silane (B1218182) or siloxane. For instance, in the reaction of an arsenic halide with a diol-containing siloxane, regioselectivity would dictate which hydroxyl group reacts preferentially. This can be influenced by factors such as steric hindrance and the electronic nature of the substituents on the silicon atom. egrassbcollege.ac.in

Stereoselectivity is the preferential formation of one stereoisomer over another. egrassbcollege.ac.in If the silicon or arsenic atom in the arsinosiloxane is a stereocenter, controlling the stereochemistry becomes important. This is particularly relevant when synthesizing chiral arsinosiloxanes. Chiral auxiliaries or catalysts can be employed to induce stereoselectivity, leading to the formation of a specific enantiomer or diastereomer. While specific examples for arsinosiloxanes are not abundant in the provided search results, the principles of stereoselective synthesis, such as those applied in the synthesis of other complex molecules, would be applicable. beilstein-journals.orgorganic-chemistry.org

Achieving high levels of regio- and stereocontrol in arsinosiloxane synthesis can be challenging but is essential for creating materials with well-defined structures and, consequently, predictable properties.

Polymerization Pathways for High Molecular Weight Arsenosiloxanes

The formation of high molecular weight arsinosiloxanes is typically achieved through polymerization reactions. Condensation polymerization is a primary route for synthesizing these polymers.

The controlled synthesis of polymers with specific architectures and molecular weights, often referred to as living or controlled polymerization, presents several challenges in the context of arsinosiloxanes. nih.govnih.gov

Side Reactions: The reactivity of the As-O bond can lead to undesirable side reactions, such as hydrolysis or redistribution reactions, which can disrupt the polymer chain growth and lead to a broad molecular weight distribution.

Steric Hindrance: The bulky nature of some siloxane monomers and the arsenic centers can create steric hindrance, which may impede the polymerization process and limit the achievable molecular weight. mdpi.com

Control over Architecture: Achieving specific polymer architectures, such as block copolymers or star polymers, requires precise control over the initiation and propagation steps, which can be difficult to achieve with highly reactive arsenic-containing monomers. nih.gov

These challenges highlight the need for careful optimization of reaction conditions and the development of more robust catalyst systems for the controlled polymerization of arsinosiloxanes.

Condensation polymerization is a step-growth process where monomers react to form larger structural units while releasing smaller molecules such as water or hydrogen chloride. savemyexams.comscience-revision.co.uklibretexts.org In the context of arsinosiloxanes, this typically involves the reaction of a difunctional arsenic compound with a difunctional siloxane.

For example, the reaction of a dihalotrialkylarsine with a disilanol (B1248394) would proceed via the elimination of a hydrogen halide to form a linear polymer chain with repeating arsinosiloxane units. The general reaction can be represented as:

n R₂AsX₂ + n HO-SiR'₂-OH → [-As(R₂) -O-Si(R'₂) -O-]n + 2n HX

The molecular weight of the resulting polymer is dependent on the stoichiometry of the reactants and the extent of the reaction. uomustansiriyah.edu.iq To achieve high molecular weight polymers, it is crucial to have a precise 1:1 molar ratio of the functional groups and to drive the reaction to high conversion, often by removing the small molecule byproduct. uomustansiriyah.edu.iq

The properties of the resulting arsinosiloxane polymer, such as its thermal stability, flexibility, and refractive index, can be tailored by varying the organic substituents (R and R') on the arsenic and silicon atoms.

Table 3: Comparison of Polymerization Concepts

| Polymerization Type | Key Characteristics | Relevance to Arsenosiloxanes |

|---|---|---|

| Addition Polymerization | Monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. science-revision.co.uk | Not the primary method for arsinosiloxanes. |

| Condensation Polymerization | Involves the reaction between functional groups of monomers. A small molecule, such as water, is eliminated for each bond formed. savemyexams.comstudymind.co.uk | The main pathway for synthesizing high molecular weight arsinosiloxanes. |

Structural Elucidation and Advanced Characterization of Arsenosiloxane Frameworks

Crystallographic Analysis of Molecular Architectures

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for the structural determination of crystalline materials, including arsenosiloxane frameworks. uhu-ciqso.escarleton.edu This non-destructive technique provides detailed information about the internal lattice, such as unit cell dimensions and the precise positions of atoms. carleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. uni-ulm.de This analysis yields the fundamental structural parameters of the molecule. uol.de The knowledge of crystal structures for molecular compounds containing As-O-Si bonds was historically limited, which has spurred further research into their synthesis and structural characterization. semanticscholar.org

The analysis of diffraction data allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For example, the detailed structural study of specific arsenosiloxane compounds reveals their unique packing in the solid state. The compound PhAs(O)(OH)(OSiPh₃) crystallizes in a manner where monomer units are joined by hydrogen bonds to form a dimer about an inversion center. researchgate.net Such detailed structural information is cataloged in crystallographic databases like the Cambridge Structural Database (CSD) and Pearson's Crystal Data, which serve as critical resources for chemists. researchgate.netcrystalimpact.comqueensu.ca

A selection of arsenosiloxane compounds and their determined crystallographic data is presented below.

| Compound/System | Crystal System | Space Group | Reference |

| PhAs(O)(OH)(OSiPh₃) | Triclinic | P-1 | researchgate.net |

| As₂(OSiPh₂)₂O | Monoclinic | P2₁/n | semanticscholar.org |

Table 1: Crystallographic Data for Select Arsenosiloxane Compounds.

The geometric parameters of the As-O-Si linkage are a key feature of arsenosiloxane structures. The As-O-Si bond angle can vary significantly, for instance, ranging from 128.5(4)° to 146.94(11)° in different compounds. semanticscholar.org In the dimeric structure of PhAs(O)(OH)(OSiPh₃), the As-O-Si angle was determined to be a notably large 140.79(12)°. researchgate.net

| Compound | As-O-Si Bond Angle (°) | As-O Bond Distance (Å) | Si-O Bond Distance (Å) | Reference |

| As(OSiPh₃)₃ | 133.15, 144.12, 146.94 | 1.728(2) | 1.649(2)-1.660(2) | semanticscholar.org |

| As₂(OSiPh₂)₂O | 133.0(2), 136.6(2) | 1.781(3) | 1.628(4) | semanticscholar.org |

| PhAs(O)(OH)(OSiPh₃) | 140.79(12) | 1.7086(17) (As-OSi) | 1.63 (approx.) | researchgate.net |

Table 2: Selected Bond Angles and Distances in Arsenosiloxane Compounds.

Molecular Geometry and Coordination Environment of Arsenic Centers

The oxidation state of the arsenic atom profoundly influences its coordination geometry within the arsenosiloxane framework.

In arsenosiloxanes containing trivalent arsenic (As(III)), the arsenic center typically exhibits a pyramidal coordination geometry. semanticscholar.org This is characteristic of As(III) compounds due to the presence of a stereochemically active lone pair of electrons. The O-As-O bond angles in such compounds are generally in the range of 97° to 101°. semanticscholar.org For example, in a cyclic silyl (B83357) arsenite, the O-As-O angles were found to be in the range of 97.6(3)° to 100.4(3)°, with a mean value of 99.1°, which is typical for this geometry. semanticscholar.org Similarly, in another As(III) compound, PhAs(OSiPh₃)₂, the geometry at the arsenic atom is trigonal pyramidal. researchgate.net

For pentavalent arsenic (As(V)), the coordination environment is different. As(V) centers in arsenosiloxanes, often found in silyl arsenates, typically adopt a tetrahedral geometry. researchgate.net An example is the compound PhAs(O)(OH)(OSiPh₃), where the monomer unit features a tetrahedral AsO₃CPh entity. researchgate.net In this structure, the three oxygen atoms and one carbon atom are bonded to the central arsenic atom. researchgate.net While less common in simple molecular arsenosiloxanes, octahedral coordination around arsenic can be found in more complex structures, though specific examples in As(V)-O-Si frameworks are not as frequently cited as tetrahedral ones. researchgate.net

Elucidation of Cyclic and Cage Structures

Analysis of Ring Conformations

Cyclic arsenosiloxanes, like other cyclic compounds, adopt non-planar conformations to minimize ring strain, which arises from the deviation of bond angles from their ideal values and torsional strain from the eclipsing of substituents. The most common and stable conformation for a six-membered ring is the "chair" conformation, which effectively minimizes both angle and torsional strain.

A notable example is the six-membered C3AsO2 ring in the compound [OCMe2CH2C(H)MeO]AsOSiPh3. X-ray crystallographic analysis reveals that this ring adopts a chair conformation. semanticscholar.org In this arrangement, the oxygen atom of the triphenylsiloxy (-OSiPh3) group occupies an axial position. semanticscholar.org The conformation of such rings is not rigid, and variations in the orientation of substituent groups can occur, as evidenced by the presence of two crystallographically independent molecules in the unit cell of this compound, which differ in the torsion angles involving the As-O-Si linkage. semanticscholar.org

The stability of different conformations is a balance between minimizing angle strain, torsional strain, and steric hindrance between substituents. For instance, in cyclohexane, the chair conformation is significantly more stable than the boat conformation due to lower torsional and steric strain. fiveable.meiscnagpur.ac.in While specific energy differences for arsenosiloxane ring conformations are not extensively documented, the principles of conformational analysis derived from cycloalkanes and other heterocyclic systems provide a robust framework for understanding their behavior. fiveable.mewou.edudalalinstitute.com

Table 1: Conformational Details of a Six-Membered Arsenosiloxane Ring

| Compound | Ring System | Conformation | Key Feature |

| [OCMe2CH2C(H)MeO]AsOSiPh3 | C3AsO2 | Chair | Axial orientation of the -OSiPh3 group's oxygen. semanticscholar.org |

Structural Characterization of Polycyclic and Oligomeric Species

Beyond simple cyclic structures, arsenosiloxanes can form more complex polycyclic and oligomeric cage structures. These molecules are of significant interest due to their well-defined, three-dimensional architectures.

An example of a cage compound is As(OSiPh2O)3As, which features a complex framework built around arsenic and silicon-oxygen units. semanticscholar.org Another significant finding is the formation of tetrakis(trimethylsilyl) diarsenate(V), which, in the solid state, exists as a centrosymmetric dimer. This dimer features a cage-like structure containing two edge-sharing AsO6 octahedra that are bridged at their apexes by two AsO4 tetrahedra. This intricate arrangement highlights the ability of arsenosiloxane units to assemble into high-order, symmetrical structures.

The synthesis of novel arsenosilicates has also yielded cage compounds such as (PhAsO)2(But2SiO)2, which possesses a cage structure confirmed by X-ray crystallography. semanticscholar.org The characterization of these cage compounds is crucial for understanding the fundamental principles of their self-assembly and for the potential design of new materials with specific structural and functional properties.

Table 2: Examples of Polycyclic and Oligomeric Arsenosiloxanes

| Compound/Species | Structural Type | Key Structural Features |

| Tetrakis(trimethylsilyl) diarsenate(V) Dimer | Cage-like Dimer | Two edge-sharing AsO6 octahedra bridged by two AsO4 tetrahedra. |

| As(OSiPh2O)3As | Cage Compound | Polycyclic framework containing As-O-Si linkages. semanticscholar.org |

| (PhAsO)2(But2SiO)2 | Cage Compound | Cage structure confirmed by X-ray diffraction. semanticscholar.org |

Comparative Structural Investigations of Arsenosiloxane Derivatives

The structural framework of arsenosiloxanes can be systematically modified by introducing different substituents on either the arsenic or silicon atoms. Comparative analysis of these derivatives provides valuable insights into how these changes influence molecular geometry and intermolecular interactions.

The trimethylsilyl (B98337) ester of arsenic acid, tris(trimethylsilyl) arsenate(V), is unstable and undergoes condensation to form polyarsenates, while the corresponding triethylsilyl ester is stable. This difference in reactivity highlights the influence of the alkylsilyl group on the properties of the arsenosiloxane.

A structural comparison can be made between simple arsenosiloxanes and their more complex counterparts. For example, the As-O-Si bond angle in various compounds can be compared to understand the flexibility of this linkage. In the cage compound As(OSiPh2O)3As, the mean O-Si-O angle is 111.1°, which can be compared to the wide range of Si-O-Si angles (90° to 180°) observed in different siloxanes. semanticscholar.org Similarly, the O-As-O bond angles in cyclic systems can be compared with those in acyclic or cage compounds to assess the impact of ring strain. In the chair conformation of [OCMe2CH2C(H)MeO]AsOSiPh3, the O-As-O angles range from 97.6(3)° to 100.4(3)°. semanticscholar.org

Reactivity and Reaction Mechanisms of Arsenosiloxane Compounds

Thermal Stability and Decomposition Pathways

The thermal stability of arsenosiloxane compounds is a critical parameter that dictates their applicability in high-temperature environments. The decomposition of these materials is a complex process involving various bond scission and rearrangement reactions.

Table 1: General Influence of Arsenic Oxidation State on Compound Stability

| Oxidation State | General Stability Characteristics | Implication for Arsenosiloxanes |

| As(V) | Potent oxidizer, less stable than P(V) and Sb(V) wikipedia.org | Potentially lower thermal stability |

| As(III) | Typically more stable, pyramidal geometry wikipedia.org | Potentially higher thermal stability |

Note: This table provides a generalized overview based on the known chemistry of arsenic compounds.

Upon heating, arsenosiloxane compounds can undergo condensation and elimination reactions, leading to changes in their molecular structure. These reactions are analogous to those observed in polysiloxanes, where thermal stress can induce Si-O bond scission and rearrangement to form cyclic oligomers. researchgate.net In branched polysiloxanes, a branched structure can promote the formation of crosslinked solid residues at elevated temperatures. researchgate.net

The kinetics of condensation for silicates, which can serve as a model, are complex and involve multiple individual reaction rates. nih.gov Condensation can occur between different molecules and particles, and the rates are influenced by factors such as pH. nih.govsemanticscholar.org

The thermal degradation of polysiloxanes in an inert atmosphere typically proceeds through depolymerization, yielding volatile cyclic oligomers of low molecular weight. primescholars.com The proposed mechanisms for this degradation include unzipping, random scission, and externally catalyzed pathways. primescholars.com In the presence of oxygen, a radical mechanism predominates. primescholars.com For poly(dimethylsiloxane), the main thermal degradation products are cyclic siloxanes, with hexamethylcyclotrisiloxane (B157284) being a major product. gla.ac.uk

For arsenosiloxanes, the decomposition would likely involve the cleavage of the As-O and Si-O bonds. The analysis of decomposition products can be effectively carried out using techniques like gas chromatography-mass spectrometry (GC-MS) and ion chromatography-electrospray ionization-mass spectrometry. rsc.org Evolved gas analysis, often coupled with thermogravimetric analysis (TGA), is a powerful tool for identifying the volatile products released during decomposition and thus elucidating the decomposition mechanism. youtube.com

Table 2: Potential Decomposition Products of Arsenosiloxane I

| Product Type | Potential Examples | Analytical Technique |

| Volatile Arsenic Compounds | Arsenic oxides (e.g., As₂O₃), Arsines | GC-MS, TGA-MS |

| Cyclic Siloxanes | Hexamethylcyclotrisiloxane, Octamethylcyclotetrasiloxane (B44751) | GC-MS |

| Crosslinked Residue | Inorganic network of As, Si, and O | TGA, Elemental Analysis |

Note: This table is speculative and based on the decomposition of related organosilicon and arsenic compounds.

Reactions with Protic and Aprotic Reagents

The reactivity of the As-O-Si linkage is also evident in its interactions with protic and aprotic reagents. Protic solvents, such as water and alcohols, can participate in hydrolysis reactions, while aprotic solvents can influence reaction rates and mechanisms through solvation effects.

The solubility of the first four simple alcohols in water is high, but it decreases as the length of the hydrocarbon chain increases. youtube.com Alcohols can react with various reagents, leading to substitution, dehydration, or oxidation, depending on the reaction conditions. britannica.commsu.edu For instance, primary and secondary alcohols can be converted to alkyl halides via an Sₙ2 mechanism. libretexts.org

Aprotic solvents, which lack O-H or N-H bonds, are incapable of forming hydrogen bonds. quora.com Polar aprotic solvents like DMSO are often used in Sₙ2 reactions because they can stabilize the transition state. quora.com The choice of solvent can significantly impact the reaction pathway, with polar aprotic solvents generally favoring Sₙ2 reactions. libretexts.org

Nucleophilic and Electrophilic Reactivity at As-O-Si Linkages

The As-O-Si linkage is susceptible to both nucleophilic and electrophilic attack due to the polar nature of the bonds. The difference in electronegativity between arsenic, silicon, and oxygen creates partial positive charges on the arsenic and silicon atoms, making them electrophilic centers, while the oxygen atom possesses nucleophilic character.

A nucleophilic attack involves an electron-rich species (the nucleophile) donating a pair of electrons to an electron-poor species (the electrophile). youtube.com In the context of the As-O-Si bond, a nucleophile could attack either the silicon or the arsenic atom. Nucleophilic addition to a carbonyl group, for example, results in a change in hybridization from sp² to sp³ at the carbonyl carbon. libretexts.org While chemically it is the nucleophile that attacks the electrophile, the terminology can sometimes be a matter of reference, especially when the substrate itself is the nucleophile. reddit.com

Electrophilic aromatic substitution (SₑAr) is a well-known reaction where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org In the case of unsaturated silanes, electrophilic attack can occur, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl (B83357) group. wikipedia.org

The activation of a Si-B bond through copper-catalyzed transmetalation can generate silicon nucleophiles that add to imine electrophiles. nih.gov

Kinetic Studies of Arsenosiloxane Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For arsenosiloxane compounds, kinetic data on reactions such as hydrolysis and condensation provide valuable insights into their reactivity.

The hydrolysis of alkoxysilanes, a process analogous to the hydrolysis of the As-O-Si bond, has been extensively studied. The reaction kinetics are influenced by various factors, including the structure of the alkoxysilane, solvent properties, and the presence of catalysts. nih.gov The hydrolysis rate constants for TEOS (tetraethoxysilane) in an alkaline medium have been reported to be in the range of 1.4 to 8 x 10⁴ s⁻¹. nih.gov The condensation reaction rates for ortho-silicic acid have been found to range from 1.5 × 10⁻⁸ to 3 × 10⁻⁶ mM⁻² s⁻¹ depending on the pH. semanticscholar.org

The hydrolysis of aminotriethoxy silane (B1218182) (APTS) was found to proceed in two steps with different rate constants and activation energies. nih.gov The hydrolysis of various silane coupling agents has been investigated under acidic conditions, revealing different kinetic behaviors depending on the functional groups present. researchgate.net

Table 3: Kinetic Data for Related Silane Hydrolysis and Condensation Reactions

| Compound/System | Reaction Type | Rate Constant | Conditions |

| TEOS | Hydrolysis | 1.4 to 8 x 10⁴ s⁻¹ | Alkaline medium |

| Ortho-silicic acid | Condensation | 1.5 × 10⁻⁸ to 3 × 10⁻⁶ mM⁻² s⁻¹ | pH 3.4–6.8 |

| APTS | Hydrolysis (initial step) | 2.77 x 10⁻⁴ s⁻¹ | 25 °C, deuterated ethanol |

| APTS | Hydrolysis (secondary step) | 0.733 x 10⁻⁴ s⁻¹ | 25 °C, deuterated ethanol |

Source: nih.govsemanticscholar.org

These data from related silicon compounds provide a framework for understanding the potential kinetic behavior of arsenosiloxane reactions, although specific studies on this compound are needed for a precise quantitative assessment.

Arbuzov and Retro-Arbuzov Type Rearrangements in Arsenosiloxane Systems

The Arbuzov reaction and its reverse, the retro-Arbuzov reaction, are well-established and significant transformations in organophosphorus chemistry. These reactions typically involve the conversion of a trivalent phosphorus ester to a pentavalent phosphonate (B1237965) through reaction with an alkyl halide, and the reverse process. The analogous reactions in organoarsenic chemistry, while less common, have been a subject of investigation. A comprehensive review by B.E. Abalonin in 1991 correlated the results of studies on Arbuzov and retro-Arbuzov type reactions involving esters of arsinous acid, as well as tertiary arsine oxides and sulfides. core.ac.uk

The general mechanism for the Arbuzov rearrangement in phosphorus compounds involves the nucleophilic attack of the trivalent phosphorus on an alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the nucleophilic attack of the displaced halide ion on one of the alkoxy carbons of the phosphonium salt, leading to the formation of a pentavalent phosphorus compound and an alkyl halide. organic-chemistry.orgwikipedia.orgjk-sci.commdpi.com

In arsenosiloxane systems such as this compound, which contains As-O-Si linkages, the arsenic atom is in a trivalent state and possesses a lone pair of electrons, making it potentially nucleophilic. An Arbuzov-type rearrangement could theoretically be initiated by the reaction of the arsenosiloxane with an alkyl halide. The reaction would likely proceed through an arsonium (B1239301) salt intermediate. The subsequent steps would depend on the relative strengths of the As-O, Si-O, and Si-C bonds, as well as the nature of the organic substituents.

Conversely, a retro-Arbuzov type reaction in an appropriate pentavalent organoarsenic precursor could potentially lead to the formation of an arsenosiloxane. This would involve the cleavage of an arsenic-carbon bond and the formation of an As-O bond.

Detailed studies on these specific rearrangements in arsenosiloxane systems are not widely available in recent literature. However, the work on esters of arsinous acid and tertiary arsine oxides and sulfides provides a foundational understanding. core.ac.uk For instance, the reactivity of tertiary arsine sulfides with alkyl halides demonstrates the nucleophilicity of the sulfur atom, which is analogous to the oxygen in an arsenosiloxane. libretexts.orglibretexts.orgpressbooks.pub

| Reactant Type | Electrophile | Proposed Intermediate | Potential Product | Key Factors Influencing Reactivity |

|---|---|---|---|---|

| Ester of Arsinous Acid | Alkyl Halide | Quasi-arsonium salt | Arsinate | Nature of the alkyl group, strength of the As-O bond |

| Tertiary Arsine Oxide | Alkyl Halide | Oxyarsonium salt | Alkoxyarsonium halide | Basicity of the arsine oxide, nature of the alkyl halide |

| Tertiary Arsine Sulfide | Alkyl Halide | Thioarsonium salt | Alkylthioarsonium halide | Nucleophilicity of the sulfur atom, solvent effects |

Reactivity under High Pressure Conditions

The study of chemical reactions under high-pressure conditions is a specialized field that can reveal novel reaction pathways and lead to the formation of unique materials. nih.gov High pressure can significantly alter molecular geometries, bond lengths, and electronic structures, thereby influencing chemical reactivity. nih.gov

Currently, there is a notable lack of specific research on the reactivity of arsenosiloxane compounds, including this compound, under high-pressure conditions. However, insights can be gleaned from studies on related systems. For instance, high-pressure investigations of arsine (AsH₃) have shown that it undergoes dimerization and decomposition. aps.org This suggests that the As-H bonds are susceptible to pressure-induced transformations. In the case of arsenosiloxanes, the As-O and Si-O bonds would be under significant stress at high pressures.

Furthermore, studies on the pressure-induced decomposition of other complex molecules, such as boric acid, demonstrate that high pressure can facilitate chemical reactions like dehydration. nih.gov It is plausible that under extreme pressure, this compound could undergo decomposition, potentially leading to the formation of arsenic oxides, silicon oxides, and organic byproducts. The specific decomposition pathway would depend on the relative strengths of the various bonds within the molecule and the stability of the potential products at high pressure.

Research on the thermal stability of siloxanes has shown that the Si-O bond is generally robust, though it can be cleaved at very high temperatures. polimi.it High pressure could potentially lower the temperature required for such bond cleavage.

Given the absence of experimental data, the following table presents hypothetical data to illustrate the types of parameters and potential observations that would be relevant in a high-pressure study of an arsenosiloxane.

| Pressure (GPa) | Temperature (°C) | Observed Phenomenon | Potential Products | Analytical Technique |

|---|---|---|---|---|

| 5 | 25 | (Hypothetical) Phase transition | Polymorph of this compound | X-ray Diffraction |

| 10 | 100 | (Hypothetical) Onset of decomposition | Arsenic oxides, siloxanes | Raman Spectroscopy |

| 20 | 200 | (Hypothetical) Complete decomposition | As₂O₃, SiO₂, organic fragments | Mass Spectrometry |

Note: The data in this table is purely hypothetical and for illustrative purposes, as experimental studies on the high-pressure reactivity of arsenosiloxanes are not currently available in the public domain.

Advanced Analytical Methodologies for Arsenosiloxane Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation of arsenosiloxanes from complex mixtures and for their quantification. The choice of technique depends on the volatility, polarity, and molecular weight of the target analytes.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable arsenic compounds. nih.gov For arsenosiloxanes, GC can be employed to separate different oligomers or to isolate the compound from reaction byproducts. The effectiveness of GC separation is highly dependent on the stationary phase of the column and the operating conditions. acs.org

Key aspects of GC analysis for arsenosiloxane compounds include:

Derivatization: To increase volatility and thermal stability, arsenosiloxanes may require derivatization. Reagents like 2,3-dimercapto-1-propanol (BAL) can be used to create more volatile arsenic derivatives suitable for GC analysis. nih.gov

Columns: Packed columns with stationary phases like Chromosorb W have been used for the separation of organoarsines. acs.org Capillary columns with various polysiloxane-based stationary phases offer higher resolution and are commonly used for the analysis of complex mixtures of organometallic compounds.

Detectors: An argon ionization detector is a sensitive option for detecting organoarsenic compounds. acs.org For element-specific detection and lower detection limits, GC is often coupled with mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS). researchgate.netrsc.org GC-ICP-MS, in particular, offers excellent sensitivity and specificity for arsenic-containing compounds. rsc.org

A rapid GC-MS method can determine volatile arsenic species in under two minutes without extensive sample pretreatment, minimizing the risk of species conversion. researchgate.net

Table 1: Representative GC Operating Conditions for Organoarsenic Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Packed with Chromosorb W | acs.org |

| Column Temperature | 80-95°C | acs.org |

| Detector | Argon Ionization | acs.org |

| Carrier Gas | Argon | acs.org |

| Detection Limits (GC-MS) | 24–174 pg | researchgate.net |

Liquid chromatography is a versatile technique suitable for the separation of non-volatile, thermally labile, or polar arsenosiloxanes. High-performance liquid chromatography (HPLC) is particularly useful for the speciation of arsenic compounds. nih.govthermofisher.com

Different LC modes can be applied:

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique is effective for separating various organic and inorganic arsenic species. rsc.org A C18 column is commonly used with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org

Anion-Exchange Chromatography: This method is well-suited for separating anionic arsenic species, such as arsenite and arsenate, which may be present as related compounds or degradation products of arsenosiloxanes. nih.gov Mobile phases often consist of buffers like ammonium carbonate. nih.gov

Coupling LC with sensitive detectors is crucial for trace analysis. Inductively coupled plasma mass spectrometry (LC-ICP-MS) is a common choice for arsenic speciation, offering low detection limits. researchgate.net

Table 2: Example LC Conditions for Arsenic Speciation

| Parameter | IP-RP-HPLC | Anion-Exchange Chromatography | Reference |

|---|---|---|---|

| Column | C18 | Hamilton PRP X100 | nih.govrsc.org |

| Mobile Phase | Water:Methanol (96:4) with 0.1% TFA | Ammonium carbonate, EDTA, and methanol | nih.govrsc.org |

| Flow Rate | 0.7 mL/min | Not Specified | rsc.org |

| Detector | ICP-MS | ICP-DRC-QMS | nih.govrsc.org |

For arsenosiloxanes that exist as polymers, size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the primary method for determining molecular weight and molecular weight distribution. paint.orgpaint.org

The principle of SEC is based on the separation of molecules by their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules are excluded from the pores of the column's packing material and therefore elute first, while smaller molecules penetrate the pores to a greater extent and have a longer retention time. youtube.com This technique is essential for quality control and for understanding the physical properties of polymeric arsenosiloxanes. By using molecular size-sensitive detectors, such as viscometers and light scattering detectors, absolute molecular weight information can be obtained. paint.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation of Arsenosiloxane I, providing detailed information about its chemical bonding and atomic arrangement.

NMR spectroscopy is a cornerstone for the structural analysis of arsenosiloxanes.

29Si NMR: With a natural abundance of 4.7%, the 29Si nucleus is a valuable probe for the silicon environment in siloxanes. tandfonline.com 29Si NMR spectra provide information on the microstructure of polysiloxanes, including sequence distribution in copolymers. tandfonline.comosti.gov The chemical shifts are sensitive to the substituents on the silicon atom. For example, the main resonance for a dimethylsiloxane (D) repeating unit in a polysiloxane chain typically appears around -22 ppm. nih.gov Density functional theory (DFT) calculations can be used to predict 29Si NMR chemical shifts for various organosiloxane structures, with an average error of around 3.4 ppm. acs.org

75As NMR: As the only naturally occurring arsenic isotope, 75As is 100% abundant. huji.ac.il It is a quadrupolar nucleus (spin 3/2), which often results in broad spectral lines, particularly for asymmetric molecules. huji.ac.il Despite this, 75As NMR is a powerful tool for studying small arsenic compounds and ions. The chemical shift of 75As is highly sensitive to the coordination environment and oxidation state of the arsenic atom, covering a wide range of over 600 ppm. huji.ac.il For instance, the signal for arsenate (AsO4(3-)) can be observed at high pH, where the symmetric species dominates. nih.gov The strong temperature dependence of the spin shift in the normal state and Korringa behavior of the spin-lattice relaxation rate can provide insights into the electronic properties of arsenic-containing materials. aps.org

Table 3: Typical NMR Chemical Shift Ranges for Relevant Nuclei

| Nucleus | Compound Type / Structural Unit | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 29Si | Dimethylsiloxane (D unit) in polysiloxanes | ~ -22 | nih.gov |

| 29Si | Diphenylsiloxane in polysiloxanes | ~ -47 | osti.gov |

| 75As | Arsenate(V) (AsO4(3-)) | ~ 370 | mdpi.com |

| 75As | Arsenic Sulfide Species (e.g., AsS4(3-)) | 426 - 476 | mdpi.com |

Vibrational spectroscopy provides information on the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is an essential tool for identifying characteristic bonds in organosilicon compounds. gelest.comresearchgate.net The strong and broad absorption band associated with the Si-O-Si stretching vibration is a hallmark of siloxanes and typically appears in the 1130-1000 cm-1 region. The Si-CH3 group can be identified by a sharp, symmetrical deformation band at approximately 1260 cm-1 and strong bands in the 865-750 cm-1 range. researchgate.net IR spectroscopy can also be used to identify potential As-O bonds, which would be expected in arsenosiloxanes.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. libretexts.org It can be used to analyze the formation of the Si-O-Si network in siloxanes and to study the vibrational modes of arsenic species. rsc.orgnih.gov For instance, Raman bands characteristic of Si-O-Si bonds in silica (B1680970) networks appear at various frequencies, including around 490 cm-1. researchgate.net The technique is also useful for studying the speciation of arsenite and arsenate in aqueous solutions and on surfaces. nih.gov

Table 4: Characteristic Vibrational Frequencies for Bonds in Arsenosiloxanes

| Bond / Group | Technique | Characteristic Frequency (cm-1) | Reference |

|---|---|---|---|

| Si-O-Si (stretching) | IR | 1130 - 1000 | gelest.com |

| Si-CH3 (deformation) | IR | ~ 1260 | researchgate.net |

| Si-O-Si | Raman | ~ 490 | researchgate.net |

| As-O (stretching in arsenates) | Raman | ~ 800 - 900 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for the structural elucidation of arsenosiloxanes, providing critical information on molecular weight and fragmentation pathways. libretexts.org In a typical electron ionization (EI) mass spectrometer, a sample is ionized, causing the formation of a molecular ion (or parent ion), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org For this compound, the detection of this molecular ion peak is the first step in confirming its identity.

Following ionization, the high energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments. libretexts.orgyoutube.com The pattern of these fragments is predictable and characteristic of the molecule's structure. The most abundant fragment ion is designated as the base peak and is assigned a relative abundance of 100%. libretexts.org

The fragmentation of arsenosiloxanes is expected to follow patterns observed in related organosilicon and organoarsenic compounds. Studies on aryl-substituted siloxanes show that siliconium ions are often dominant in the mass spectra. researchgate.net A common fragmentation pathway involves the loss of small, stable neutral molecules or radicals. researchgate.net For an arsenosiloxane, likely fragmentation mechanisms include:

Cleavage of Si-C or As-C bonds: Loss of alkyl or aryl radicals from silicon or arsenic atoms. For instance, the loss of a methyl group (CH₃•) results in an [M-15]⁺ ion, a frequently observed peak in the spectra of methylated siloxanes. researchgate.net

Scission of the Siloxane Backbone: Fission of the As-O or Si-O bonds, leading to characteristic fragment ions that can reveal the sequence of the arsenosiloxane chain.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur if the side chains contain suitable functional groups, though this is less common for the core backbone. youtube.com

The analysis of these patterns allows researchers to piece together the structure of the parent molecule. High-resolution mass spectrometry can provide exact mass measurements, which helps in determining the elemental composition of both the parent ion and its fragments.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for an Exemplary Arsenosiloxane

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|---|

| [M]⁺ | Molecular Ion | - | Corresponds to the molecular weight of the compound. |

| [M-15]⁺ | [M-CH₃]⁺ | CH₃• | Indicates the presence of methyl groups, likely on silicon. |

| [M-77]⁺ | [M-C₆H₅]⁺ | C₆H₅• | Suggests the presence of phenyl groups. |

| 73 | [(CH₃)₃Si]⁺ | - | Characteristic fragment for a trimethylsilyl (B98337) group. |

Elemental Analysis and Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this involves quantifying the amounts of arsenic (As), silicon (Si), carbon (C), hydrogen (H), and oxygen (O). This data is crucial for verifying the compound's empirical formula and confirming its purity.

The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the assigned stoichiometry. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are highly sensitive for determining the concentration of arsenic and silicon, while combustion analysis is typically used for carbon and hydrogen. Oxygen is often determined by difference or through pyrolysis methods.

Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis Data

| Element | Theoretical Mass % | Experimental Mass % | Acceptance Range (+/- 0.4%) |

|---|---|---|---|

| Carbon (C) | 45.12% | 45.05% | 44.72% - 45.52% |

| Hydrogen (H) | 5.30% | 5.33% | 4.90% - 5.70% |

| Arsenic (As) | 18.52% | 18.48% | 18.12% - 18.92% |

| Silicon (Si) | 6.95% | 7.01% | 6.55% - 7.35% |

| Oxygen (O) | 24.11% | 24.13% | 23.71% - 24.51% |

Development of Specialized Analytical Procedures

The unique chemical nature of arsenosiloxanes often necessitates the development of specialized analytical procedures beyond standard methods. These compounds can be reactive and may require specific handling and derivatization to ensure accurate and reproducible analysis. dtic.mil Furthermore, applying modern methodological principles like Analytical Quality by Design (AQbD) can lead to more robust and reliable analytical procedures. americanpharmaceuticalreview.comresearchgate.net

The arsenosiloxane linkage (As-O-Si) may be susceptible to hydrolysis, especially in the presence of trace amounts of water, acid, or base. This reactivity can lead to the degradation of the analyte during sample preparation and analysis, resulting in inaccurate quantification and the appearance of artifact peaks.

To mitigate these issues, several precautions are necessary:

Inert Atmosphere: Sample handling and preparation should ideally be performed under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

Anhydrous Solvents: All solvents and reagents used in the analytical procedure must be rigorously dried to prevent hydrolysis of the sample.

Deactivated Surfaces: The glassware and chromatographic surfaces (e.g., GC inlet liners, columns) should be deactivated, often through silanization, to mask active sites (like surface Si-OH groups) that could promote sample adsorption or degradation. gcms.cz

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis, typically by gas chromatography (GC). gcms.czsigmaaldrich.com For arsenosiloxanes, derivatization may be employed to increase volatility and thermal stability, or to improve chromatographic peak shape and detector response. gcms.cz

Potential strategies include:

Silylation: If this compound possesses reactive functional groups like hydroxyls, silylation is a common strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert polar -OH groups into nonpolar -OSi(CH₃)₃ groups, making the molecule more volatile and amenable to GC-MS analysis. sigmaaldrich.comsci-hub.se

Thio-derivatization: Research on organoarsenic compounds has shown that conversion of oxo-species to their thio-analogues can significantly improve chromatographic performance, leading to sharper peaks on reversed-phase HPLC. elsevierpure.com This approach could potentially be adapted for certain arsenosiloxanes to enhance their separation and detection.

Alkylation: For compounds with non-polar functional groups, derivatization to introduce a charged "tag" can enhance detectability by mass spectrometry. mdpi.com

The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be carefully optimized to ensure the reaction proceeds to completion without forming unwanted byproducts. sigmaaldrich.com

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes understanding and control of variables to ensure method performance over its lifecycle. americanpharmaceuticalreview.comijpda.org Applying AQbD principles to the analysis of this compound results in a well-understood, robust, and fit-for-purpose method. americanpharmaceuticalreview.com

The AQbD workflow involves several key steps:

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical result that must be controlled (e.g., peak resolution, retention time). CMPs are the method variables that can affect the CQAs (e.g., mobile phase composition, column temperature, flow rate).

Perform Risk Assessment: Tools like an Ishikawa (fishbone) diagram are used to identify potential CMPs that could impact the CQAs. This helps prioritize parameters for further investigation. mdpi.com

Design of Experiments (DoE): Multivariate experiments are designed to systematically study the effects of CMPs on the CQAs. researchgate.net This approach is more efficient than the traditional one-factor-at-a-time (OFAT) method. ijpda.org

Establish a Method Operable Design Region (MODR): The data from the DoE is used to create a multidimensional space (the MODR) where variations in method parameters are shown to not significantly affect the results. americanpharmaceuticalreview.commdpi.com Operating within the MODR provides flexibility and ensures method robustness.

Define a Control Strategy: This includes setting system suitability tests and other controls to ensure the method consistently performs as intended throughout its routine use. youtube.com

Method Validation, Verification, and Qualification for Arsenosiloxane Analysis

Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. nih.gov Method validation is a requirement for compliance with Good Manufacturing Practices (GMP). nih.gov The validation process involves evaluating several key performance characteristics as defined by guidelines from the International Council for Harmonisation (ICH). nih.gov

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Purpose | Assessment for this compound Analysis |

|---|---|---|

| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components. | Analyze blank samples, placebos, and spiked samples to demonstrate a lack of interfering peaks at the retention time of this compound. |

| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument's response over a defined range. | Analyze a series of standards at different concentrations and perform a linear regression analysis (e.g., plot of peak area vs. concentration). |

| Accuracy | To determine the closeness of the measured value to the true value. | Perform recovery studies by spiking a matrix with known amounts of this compound at different concentration levels. |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay). | Analyze multiple replicates of a sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Results are reported as Relative Standard Deviation (%RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (commonly 3:1) or the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov | Typically determined based on the signal-to-noise ratio (commonly 10:1) or by establishing the concentration at which a specified level of precision is achieved. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like mobile phase pH, column temperature, or flow rate and observe the effect on the results (e.g., peak resolution, retention time). |

Theoretical and Computational Chemistry Approaches to Arsenosiloxane Systems

Computational Modeling of Polymerization Processes:Understanding how monomers join to form polymers is critical for materials science.nih.govComputational models can simulate polymerization kinetics, including the initiation, propagation, and termination steps of chain-growth reactions.mdpi.commdpi.comnih.govThese models help in predicting polymer structure and properties, guiding the development of new materials.taylorfrancis.comarxiv.orgchemrxiv.org

While these computational methodologies are well-established and frequently applied to a wide array of chemical systems from zeolites to metallo-organic cages, specific published data for a compound identified as "Arsenosiloxane I" could not be located. nih.govnih.govrsc.org Such research may be part of proprietary studies or may not yet be published in accessible literature. Without this foundational data, a scientifically accurate article adhering to the specified detailed structure is not possible.

Chemoinformatics and Database Development for Arsenosiloxane Structures

The application of chemoinformatics to arsenosiloxane systems is a growing field, driven by the need to manage and analyze the structural and property data of these complex compounds. While dedicated public databases for arsenosiloxanes are not yet as established as those for more common organic or biomolecular structures, several general and specialized chemical databases play a crucial role in aggregating information on arsenic-containing compounds.

Large-scale chemical databases such as ChEMBL, a manually curated database of bioactive molecules with drug-like properties, and PubChem serve as important repositories. ebi.ac.uk These databases house a vast collection of chemical structures and their associated data, which can be filtered to retrieve information on arsenic-containing molecules. For instance, the Enamine REAL Database, a massive collection of synthetically accessible compounds, can be explored for novel arsenical structures. enamine.netenamine.net This database provides subsets of molecules based on various criteria, such as lead-likeness or fragment-like properties, which can be valuable in the virtual screening for new arsenosiloxane-based compounds. enamine.net

Specialized databases for marine natural products, such as MarinLit, are also relevant, as several organoarsenic compounds have been isolated from marine sources. rsc.org These databases offer powerful dereplication tools based on various analytical data, including NMR and mass spectrometry, which are essential for identifying known and novel arsenical structures. rsc.org The development of chemoinformatic tools allows for the systematic storage, retrieval, and analysis of this data, facilitating the identification of structure-activity relationships and the design of new compounds with desired properties.

The table below provides an overview of selected databases and their relevance to the study of arsenosiloxane structures.

Table 1: Databases Relevant to Arsenosiloxane Research

| Database | Description | Relevance to Arsenosiloxanes |

|---|---|---|

| ChEMBL | A large, manually curated database of bioactive molecules with drug-like properties. ebi.ac.uk | Contains data on a variety of arsenic-containing compounds that can be used for comparative analysis. |

| PubChem | A public repository of chemical information, including structures, properties, and biological activities. | A primary source for retrieving basic information on known arsenosiloxane and related arsenic compounds. |

| Enamine REAL Database | An extensive database of synthetically accessible compounds for virtual screening. enamine.net | Can be used to explore novel chemical space for the design of new arsenosiloxane derivatives. enamine.netenamine.net |

| MarinLit | A specialized database focused on marine natural products. rsc.org | A key resource for identifying naturally occurring organoarsenic compounds, which can serve as inspiration for arsenosiloxane synthesis. rsc.org |

The continued development of chemoinformatic approaches and the population of these databases with high-quality data on arsenosiloxanes are critical for advancing research in this area. These resources will enable more efficient discovery and characterization of new arsenosiloxane structures and a deeper understanding of their chemical and physical properties.

Development of Novel Computational Methodologies for Arsenic-Containing Compounds

The unique electronic structure of arsenic, with its larger size, diffuse orbitals, and significant relativistic effects, presents considerable challenges for standard computational chemistry methods. Consequently, the development of novel and refined computational methodologies is crucial for accurately predicting the properties and reactivity of arsenic-containing compounds like arsenosiloxanes.

Quantum Chemical Calculations:

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for studying arsenic compounds. nii.ac.jpmdpi.com These methods provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. nii.ac.jpnih.gov However, achieving high accuracy often requires the use of specialized basis sets and functionals that are specifically parameterized or validated for heavy elements like arsenic. acs.org

For instance, studies on arsenic sulfides have employed ab initio quantum chemical calculations to explore their structural diversity. nii.ac.jpresearchgate.net These calculations have successfully predicted various molecular configurations and have been validated against experimental data where available. nii.ac.jp The choice of method, such as B3LYP, Hartree-Fock, or Møller-Plesset perturbation theory (MP2), and the basis set significantly impacts the accuracy of the calculated properties. nii.ac.jp

Relativistic effects, which become more pronounced for heavier elements, can significantly influence the properties of arsenic compounds. nih.gov Therefore, computational methods that incorporate relativistic corrections, such as the Zeroth-Order Regular Approximation (ZORA), are often necessary for accurate predictions of properties like NMR chemical shifts. nih.gov

Molecular Modeling and Simulation:

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. wikipedia.orgtaylorfrancis.com For arsenosiloxane systems, molecular mechanics (MM) and molecular dynamics (MD) simulations can provide insights into their conformational preferences, dynamics, and interactions with other molecules. scielo.brspringer.com The development of accurate force fields for arsenic is a key challenge in this area. These force fields need to correctly describe the bonding, angles, dihedrals, and non-bonded interactions involving arsenic atoms to produce reliable simulation results.

Recent advancements in computational methodologies have also focused on hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. scielo.br These approaches allow for the treatment of a specific region of a large molecular system with high-level quantum mechanical methods, while the rest of the system is described by more computationally efficient molecular mechanics. scielo.br This is particularly useful for studying the reactivity of arsenosiloxanes in complex environments, such as in solution or at an interface.

The table below summarizes some of the key computational methodologies being developed and applied to the study of arsenic-containing compounds.

Table 2: Computational Methodologies for Arsenic-Containing Compounds

| Methodology | Description | Application to Arsenic Compounds | Key Considerations |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. mdpi.comnih.gov | Prediction of geometries, vibrational frequencies, and electronic properties of arsenosiloxanes and related compounds. nii.ac.jpnih.gov | Choice of functional and basis set is critical for accuracy. nii.ac.jpacs.org |

| Ab Initio Methods | Quantum chemistry methods based on first principles, without empirical parameters. nii.ac.jp | High-accuracy calculations of small arsenic-containing molecules and benchmarking of DFT methods. nii.ac.jpresearchgate.net | Computationally expensive, limiting their application to smaller systems. |

| Relativistic Methods (e.g., ZORA) | Computational approaches that account for the effects of relativity on electronic structure. nih.gov | Accurate prediction of properties sensitive to relativistic effects, such as NMR chemical shifts in organoarsenicals. nih.gov | Increased computational cost compared to non-relativistic methods. |

| Molecular Dynamics (MD) Simulations | A computational method for studying the physical movements of atoms and molecules over time. scielo.bracs.org | Investigation of the conformational dynamics and intermolecular interactions of arsenosiloxane systems. scielo.br | Requires accurate and well-validated force fields for arsenic. |

| QM/MM Methods | Hybrid methods that combine quantum mechanics and molecular mechanics. scielo.br | Studying reactions and properties of arsenosiloxanes in large, complex environments. scielo.br | The definition of the QM and MM regions can influence the results. scielo.br |

The ongoing development of these computational methodologies is essential for overcoming the challenges associated with modeling arsenic-containing compounds. These advanced tools will continue to provide invaluable insights into the structure, properties, and reactivity of arsenosiloxanes, guiding experimental efforts and accelerating the discovery of new materials and applications.

Environmental Fate and Transformation of Arsenosiloxanes

Transport and Distribution in Environmental Compartments

The movement and final distribution of a chemical in the environment are governed by its physical and chemical properties and its interactions with different environmental media.

Interactions with Soil and Sediment Matrices

Based on the behavior of related compounds, Arsenosiloxane I is expected to exhibit strong partitioning to soil and sediment.

Organoarsenic Compounds: Arsenic compounds, in general, tend to associate with soil and sediment particles. cdc.gov They can form insoluble complexes with iron, aluminum, and magnesium oxides on soil surfaces, rendering them relatively immobile, particularly under oxidizing conditions. cdc.govccme.ca The persistence and movement of arsenic species are controlled by soil properties such as pH, clay content, and the amount of organic matter. ccme.camdpi.com

Siloxanes: Siloxanes also show a tendency to partition from water to soil and sediment. industrialchemicals.gov.auresearchgate.net Studies on cyclic volatile methyl siloxanes (cVMS) indicate they partition into sediments when released into water. industrialchemicals.gov.au The mode of interaction for siloxanes with soil may differ from that of other neutral organic chemicals of similar hydrophobicity. industrialchemicals.gov.au

Given these characteristics, the large, complex structure of this compound, with its arsenic core and hydrophobic phenyl groups, would likely lead to strong adsorption onto soil and organic matter in sediment, significantly limiting its mobility.

Table 1: Expected Interactions of this compound with Soil and Sediment

| Feature | Expected Behavior of this compound | Rationale (Based on Parent Compound Classes) |

| Sorption | High | Organoarsenic compounds form insoluble complexes with soil minerals; Siloxanes partition to soil and sediment. cdc.govccme.caindustrialchemicals.gov.au |

| Mobility in Soil | Low | Strong adsorption to soil particles limits leaching and transport. cdc.govmdpi.com |

| Influencing Factors | Soil pH, organic matter content, clay and metal oxide content. | These factors control the sorption of both arsenic and siloxanes. ccme.camdpi.com |

Mobility in Aqueous Systems

The mobility of this compound in aquatic environments is predicted to be very low due to its likely poor water solubility and tendency to adsorb to particulate matter.

Organoarsenic Compounds: The mobility of arsenic in water is generally low, as it tends to adsorb to suspended particles and sediment. cdc.govccme.ca However, mobility can increase under reducing conditions, which can release sorbed arsenic back into the water column. cdc.govmdpi.com The solubility and speciation are heavily influenced by the pH and redox potential of the water. ccme.ca

Siloxanes: Siloxanes are characterized by low water solubility, which tends to decrease as the length of the siloxane chain increases. mdpi.com Many volatile siloxanes have a strong tendency to evaporate from aqueous solutions. mdpi.com While the siloxane bond itself is stable, hydrolysis can occur, breaking down larger polymers into smaller, potentially more soluble silanols. gelest.com